molecular formula C17H19NO3 B8640500 3-[(Dibenzylamino)oxy]propanoic acid CAS No. 110878-54-1

3-[(Dibenzylamino)oxy]propanoic acid

Cat. No.: B8640500
CAS No.: 110878-54-1
M. Wt: 285.34 g/mol
InChI Key: QDTIIZHKCXPKJW-UHFFFAOYSA-N
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Description

3-[(Dibenzylamino)oxy]propanoic acid is a propanoic acid derivative featuring a dibenzylamino-oxy substituent at the third carbon position. This compound is synthesized via a multi-step process involving a Mitsunobu reaction between N-hydroxyphthalimide and tert-butyl 3-hydroxypropanoate, followed by hydrolysis and condensation with appropriate aldehydes to form the final product .

Properties

CAS No.

110878-54-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-(dibenzylamino)oxypropanoic acid

InChI

InChI=1S/C17H19NO3/c19-17(20)11-12-21-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20)

InChI Key

QDTIIZHKCXPKJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

3-[(Dibenzylamino)oxy]propanoic Acid
  • Core Structure: Propanoic acid backbone with a dibenzylamino-oxy group (C6H5CH2)2N-O- at C3.
  • Key Functional Groups : Carboxylic acid (-COOH), tertiary amine (N-benzyl), and ether (O-linkage).
Similar Compounds

3-(3-Hydroxyphenyl)propanoic Acid Structure: Propanoic acid with a 3-hydroxyphenyl group at C3. Key Groups: Carboxylic acid, phenolic -OH .

3-(2-Thienyl)propanoic Acid Structure: Propanoic acid with a thienyl (aromatic sulfur-containing) substituent at C3. Key Groups: Carboxylic acid, thiophene ring .

3-[(3-Fluorobenzyl)amino]propanoic Acid Structure: Propanoic acid with a fluorobenzylamino group at C3. Key Groups: Carboxylic acid, secondary amine, fluorine substituent .

Physicochemical Properties

Compound Molecular Formula Solubility (mg/mL) LogP (Predicted)
This compound C17H19NO3 Low (organic solvents preferred) ~3.5*
3-(3-Hydroxyphenyl)propanoic acid C9H10O3 2 (ethanol), 1 (DMSO), 1 (PBS) ~1.2
3-(2-Thienyl)propanoic acid C7H8O2S Moderate (organic solvents) ~1.8
3-[(3-Fluorobenzyl)amino]propanoic acid C10H12FNO2 Data not available ~1.5

*Predicted using computational tools due to lack of experimental data.

Critical Analysis of Functional Differences

  • Hydrogen Bonding: The dibenzylamino-oxy group in the target compound enables stronger intermolecular hydrogen bonding compared to thienyl or fluorobenzyl substituents, affecting solubility and crystallinity .
  • Acidity: The phenolic -OH in 3-(3-hydroxyphenyl)propanoic acid (pKa ~4.5) increases acidity relative to the target compound (predicted pKa ~4.9 for -COOH).
  • Bioavailability: 3-(3-Hydroxyphenyl)propanoic acid demonstrates blood-brain barrier penetration due to its small size and polar groups, whereas the dibenzylamino-oxy derivative’s bulk may limit this .

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